Hmn 154

説明

特性

IUPAC Name |

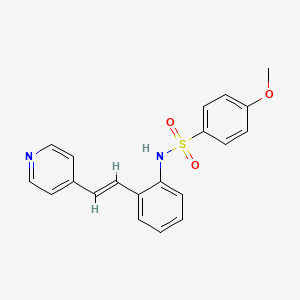

4-methoxy-N-[2-[(E)-2-pyridin-4-ylethenyl]phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S/c1-25-18-8-10-19(11-9-18)26(23,24)22-20-5-3-2-4-17(20)7-6-16-12-14-21-15-13-16/h2-15,22H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJCDFMGZYKSSC-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C=CC3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2/C=C/C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173528-92-2 | |

| Record name | HMN 154 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173528922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

HMN-154: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

HMN-154 and its structurally related analogs, HMN-176 and the oral prodrug HMN-214, represent a novel class of anti-cancer agents with a multifaceted mechanism of action. This technical guide provides an in-depth analysis of the molecular pathways targeted by these compounds, focusing on their role in cell cycle regulation, apoptosis, and the reversal of multidrug resistance. Detailed experimental protocols for key assays, quantitative data on cytotoxic activity, and visualizations of the core signaling pathways are presented to facilitate further research and development in this promising area of oncology.

Core Mechanism of Action

The anti-neoplastic activity of HMN-154 and its analogs is primarily attributed to two distinct, yet complementary, mechanisms: the inhibition of the transcription factor NF-Y and the functional disruption of Polo-like Kinase 1 (PLK1).

Inhibition of the NF-Y Transcription Factor

HMN-154 and its active metabolite counterpart, HMN-176, have been shown to interact with the NF-YB subunit of the nuclear factor Y (NF-Y) transcription factor complex. This interaction disrupts the binding of the NF-Y heterotrimer to its consensus DNA sequence, the CCAAT box. The inhibition of NF-Y binding to the promoter of the multidrug resistance gene 1 (MDR1) leads to the downregulation of its expression.[1] Consequently, cancer cells with acquired multidrug resistance may regain sensitivity to conventional chemotherapeutic agents.

Functional Disruption of Polo-like Kinase 1 (PLK1)

HMN-214, through its conversion to the active metabolite HMN-176, interferes with the subcellular localization of PLK1, a critical serine/threonine kinase that governs multiple stages of mitosis.[2] Unlike ATP-competitive inhibitors, HMN-176 does not directly inhibit the kinase activity of PLK1. Instead, it alters its spatial distribution within the cell, leading to a functional inhibition that results in G2/M cell cycle arrest and the induction of apoptosis.[2][3] This disruption of PLK1 function is a key contributor to the cytotoxic effects of the compound.[3]

Quantitative Data: Cytotoxicity in Cancer Cell Lines

The cytotoxic activity of HMN-154 and its analogs has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| HMN-176 | HeLa | Cervical Cancer | 0.118 | [2][4] |

| PC-3 | Prostate Cancer | 0.118 | [2][4] | |

| DU-145 | Prostate Cancer | 0.118 | [2][4] | |

| MIAPaCa-2 | Pancreatic Cancer | 0.118 | [2][4] | |

| U937 | Lymphoma | 0.118 | [2][4] | |

| MCF-7 | Breast Cancer | 0.118 | [2][4] | |

| A549 | Lung Cancer | 0.118 | [2] | |

| WiDr | Colon Cancer | 0.118 | [2][4] |

| Compound | Cell Line | Resistance Profile | IC50 (µM) | Reference |

| HMN-176 | P388/CDDP | Cisplatin-Resistant | 0.143 - 0.265 | [4] |

| P388/VCR | Vincristine-Resistant | 0.143 - 0.265 | [4] | |

| K2/CDDP | Cisplatin-Resistant | 0.143 - 0.265 | [4] | |

| K2/VP-16 | Etoposide-Resistant | 0.143 - 0.265 | [4] | |

| K2/ARS | Doxorubicin-Resistant | 2 | [4] |

| Compound | Cell Line | Cancer Type | Apoptotic Effect (at 5 µM) | Reference |

| HMN-214 | SH-SY5Y (MYCN-non-amplified) | Neuroblastoma | ~3.0-fold increase in early apoptosis | [3] |

| NGP (MYCN-amplified) | Neuroblastoma | ~3.5-fold increase in early apoptosis | [3] |

Signaling Pathways and Experimental Workflows

HMN-154 Signaling Pathway

Caption: Core signaling pathways affected by HMN-154/HMN-176.

Experimental Workflow: Electrophoretic Mobility Shift Assay (EMSA)

Caption: Workflow for assessing NF-Y binding inhibition by EMSA.

Experimental Workflow: Cell Cycle Analysis

Caption: Workflow for cell cycle analysis using propidium iodide.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of HMN-154, HMN-176, or HMN-214 in culture medium. The final concentration of the vehicle (e.g., DMSO) should not exceed 0.1%. Remove the existing medium from the wells and add 100 µL of the compound dilutions.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[4]

-

MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Electrophoretic Mobility Shift Assay (EMSA) for NF-Y Inhibition

-

Probe Preparation: Synthesize and anneal complementary oligonucleotides containing the NF-Y binding site (Y-box consensus sequence) from the MDR1 promoter. End-label the double-stranded DNA probe with [γ-32P]ATP using T4 polynucleotide kinase.

-

Binding Reaction: In a final volume of 20 µL, combine 5-10 µg of nuclear extract from cancer cells, 1 µg of poly(dI-dC) as a non-specific competitor, and the binding buffer. Add increasing concentrations of HMN-176 or HMN-154 and incubate at room temperature for 15 minutes.

-

Probe Incubation: Add the 32P-labeled probe (approximately 20,000 cpm) to the reaction mixture and incubate for an additional 20 minutes at room temperature.

-

Electrophoresis: Load the samples onto a 4-6% non-denaturing polyacrylamide gel and run in 0.5x TBE buffer at 150V for 2-3 hours at 4°C.

-

Visualization: Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the DNA-protein complexes. A reduction in the intensity of the shifted band in the presence of the compound indicates inhibition of NF-Y binding.[1]

Western Blot Analysis of PLK1 and Downstream Targets

-

Cell Lysis: Treat cancer cells (e.g., SH-SY5Y) with varying concentrations of HMN-214 for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) per lane on an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total PLK1, phosphorylated PLK1 (p-PLK1, Thr210), and a loading control (e.g., Cyclophilin B) overnight at 4°C.[3]

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[5]

Conclusion

HMN-154 and its analogs exhibit potent anti-cancer activity through a dual mechanism of action involving the inhibition of the NF-Y transcription factor and the functional disruption of PLK1. The ability of these compounds to induce G2/M cell cycle arrest, promote apoptosis, and potentially reverse multidrug resistance makes them compelling candidates for further preclinical and clinical investigation. The data and protocols presented in this guide offer a comprehensive resource for researchers dedicated to advancing the development of this novel class of anti-cancer therapeutics.

References

- 1. HMN-176, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. benchchem.com [benchchem.com]

In-Depth Technical Guide: The Molecular Target of Hmn 154

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular target and mechanism of action of Hmn 154, a novel benzenesulfonamide anticancer compound. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cancer biology.

Core Molecular Target: Nuclear Factor YB (NF-YB)

The primary molecular target of this compound is Nuclear Factor YB (NF-YB) , a subunit of the highly conserved heterotrimeric transcription factor, Nuclear Factor Y (NF-Y).[1][2] NF-Y plays a critical role in the regulation of a wide array of genes involved in cell cycle progression and cellular proliferation by binding to the CCAAT box, a common cis-acting element in the promoter region of numerous genes.

This compound exerts its anticancer effects by directly interacting with NF-YB.[1][2] This interaction disrupts the assembly of the functional NF-Y heterotrimer (composed of NF-YA, NF-YB, and NF-YC subunits), consequently inhibiting its binding to the Y-box sequence within the promoters of its target genes.[1][3][4] This dose-dependent inhibition of NF-Y's DNA binding activity has been demonstrated for the human major histocompatibility complex class II human leukocyte antigen DRA Y-box sequence.[1][3][4]

In addition to NF-YB, thymosin β-10 has also been identified as a specific cellular binding protein for this compound.[1] The binding of this compound to both NF-YB and thymosin β-10 is specific and correlates with its cytotoxic activity.[1]

Quantitative Data Summary

The cytotoxic and inhibitory activities of this compound have been quantified against specific cancer cell lines. The following table summarizes the available IC50 values.

| Cell Line | Assay Type | IC50 Value (µg/mL) | Reference |

| KB | Cytotoxicity Assay | 0.0026 | [1][5][6] |

| colon38 | Cytotoxicity Assay | 0.003 | [1][5][6] |

Signaling Pathway and Mechanism of Action

This compound's interaction with NF-YB leads to the downstream inhibition of gene transcription essential for cancer cell survival and proliferation. A key target of NF-Y is the MDR1 gene, which is often associated with multidrug resistance in cancer cells. By inhibiting NF-Y binding to the MDR1 promoter, this compound can suppress MDR1 expression. A related compound, HMN-176, has been shown to inhibit the Y-box-dependent promoter activity of the MDR1 gene.

The following diagram illustrates the proposed signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The identification and characterization of this compound's molecular target have been achieved through several key experimental techniques. The following sections provide detailed, generalized protocols for these methods.

Cell Viability (MTT) Assay

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Affinity Chromatography

This technique is employed to identify the cellular binding partners of this compound.

Principle: this compound is immobilized on a solid support (resin). A cell lysate is passed over this resin, and proteins that bind to this compound are retained while others are washed away. The bound proteins are then eluted and identified.

Protocol:

-

Ligand Immobilization: Covalently couple this compound to an activated chromatography resin (e.g., NHS-activated sepharose) according to the manufacturer's instructions.

-

Column Packing: Pack a chromatography column with the this compound-coupled resin.

-

Equilibration: Equilibrate the column with a binding buffer (e.g., PBS or Tris-buffered saline).

-

Sample Loading: Prepare a cell lysate from the desired cell line and clarify it by centrifugation. Load the clarified lysate onto the equilibrated column.

-

Washing: Wash the column extensively with the binding buffer to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins using an elution buffer with a high salt concentration, a change in pH, or by competing with free this compound.

-

Analysis: Analyze the eluted protein fractions by SDS-PAGE and identify the proteins of interest using techniques such as mass spectrometry.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to investigate the effect of this compound on the DNA-binding activity of NF-Y.

Principle: This assay is based on the principle that a protein-DNA complex migrates more slowly than free DNA in a non-denaturing polyacrylamide gel.

Protocol:

-

Probe Labeling: Synthesize and label a double-stranded DNA oligonucleotide containing the NF-Y binding site (Y-box) with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

-

Binding Reaction: In a microcentrifuge tube, combine the labeled DNA probe, purified NF-Y protein (or nuclear extract containing NF-Y), and varying concentrations of this compound in a binding buffer. Include a control reaction without this compound.

-

Incubation: Incubate the reaction mixture at room temperature for 20-30 minutes to allow for protein-DNA binding.

-

Electrophoresis: Load the samples onto a native polyacrylamide gel and perform electrophoresis.

-

Detection: Visualize the DNA bands by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes). A decrease in the intensity of the shifted band (NF-Y-DNA complex) with increasing concentrations of this compound indicates inhibition of DNA binding.

The following workflow diagram summarizes the experimental approach to identify and characterize the molecular target of this compound.

References

- 1. Thymosin beta 10 is a key regulator of tumorigenesis and metastasis and a novel serum marker in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. NF-kappaB as a potential molecular target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pan-cancer analysis identifies the correlations of Thymosin Beta 10 with predicting prognosis and immunotherapy response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 6. cyrusbio.com.tw [cyrusbio.com.tw]

HMN-154: An In-Depth Technical Guide to a Novel Benzenesulfonamide Anticancer Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

HMN-154 is a novel benzenesulfonamide compound demonstrating potent anticancer properties. Its mechanism of action is centered on the inhibition of the nuclear transcription factor Y (NF-Y), a key regulator of cell proliferation and survival genes. By interacting with the NF-YB subunit, HMN-154 disrupts the formation of the NF-Y heterotrimer and its subsequent binding to DNA, leading to cell growth inhibition. This technical guide provides a comprehensive overview of HMN-154, including its mechanism of action, in vitro efficacy, and detailed experimental protocols. While in vivo data and specific details on apoptosis and cell cycle effects for HMN-154 are limited, this guide also presents data on the closely related compound HMN-176 to provide further insight into the potential biological activities of this class of molecules.

Introduction

The benzenesulfonamide scaffold is a well-established pharmacophore in medicinal chemistry, leading to the development of a wide range of therapeutic agents. HMN-154 has emerged from this class as a promising anticancer compound with a distinct mechanism of action. Unlike many conventional chemotherapeutics that target DNA replication or microtubule dynamics, HMN-154 targets a specific transcription factor, NF-Y, which is often dysregulated in cancer. This targeted approach suggests the potential for a more specific and less toxic anticancer therapy. This document serves as a technical resource for researchers interested in the preclinical development of HMN-154 and related compounds.

Mechanism of Action

HMN-154 exerts its anticancer effects by targeting the Nuclear Factor Y (NF-Y) transcription factor complex.[1] NF-Y is a heterotrimeric protein composed of three subunits: NF-YA, NF-YB, and NF-YC. This complex plays a crucial role in the regulation of a wide array of genes involved in cell cycle progression, proliferation, and metabolism by binding to the highly conserved CCAAT box sequence in gene promoters.[2]

The primary mechanism of HMN-154 involves its direct interaction with the NF-YB subunit. This binding event disrupts the assembly of the functional NF-Y heterotrimer, consequently inhibiting its ability to bind to DNA.[1] The inhibition of NF-Y's transcriptional activity leads to the downregulation of genes essential for cancer cell growth and survival.[2] Cellular binding studies have also identified thymosin β-10 as another specific binding protein of HMN-154.[1]

Figure 1: Proposed mechanism of action for HMN-154.

In Vitro Efficacy

HMN-154 has demonstrated potent cytotoxic activity against various cancer cell lines in vitro. The half-maximal inhibitory concentration (IC50) values for selected cell lines are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| KB | Human Cervical Carcinoma | 0.0026 | [1][2] |

| colon38 | Colon Cancer | 0.003 | [1][2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of HMN-154.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of HMN-154 on cancer cell lines and to calculate the IC50 value.

Materials:

-

Cancer cell lines (e.g., KB, colon38)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

HMN-154 compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of HMN-154 in culture medium. Remove the existing medium from the wells and replace it with 100 µL of the HMN-154 dilutions. Include a vehicle control (e.g., DMSO at the same concentration as in the highest HMN-154 dilution). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the HMN-154 concentration and determine the IC50 value using non-linear regression analysis.

"Drug-Western" Blotting for Target Identification

The "drug-western" blotting technique was instrumental in identifying the cellular binding proteins of HMN-154. This novel expression cloning procedure was first described by Tanaka H, et al. (Mol Pharmacol. 1999 Feb;55(2):356-63). While the full detailed protocol from the original publication could not be accessed for this guide, the principle of the method is outlined below.

Principle: This technique involves the use of a drug conjugate as a probe to detect binding proteins in a protein library expressed from a cDNA library.

Figure 2: Conceptual workflow of the "drug-western" blotting technique.

Cell Cycle and Apoptosis Analysis (Data from the related compound HMN-176)

HMN-176 has been shown to induce cell cycle arrest at the G2/M phase. This is followed by the induction of apoptosis, characterized by DNA fragmentation.

Cell Cycle Analysis by Propidium Iodide Staining (General Protocol)

This protocol describes a general method for analyzing cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Cells treated with the test compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture cells and treat with various concentrations of the test compound for the desired duration.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

-

Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Detection by Annexin V Staining (General Protocol)

This protocol outlines a general method for detecting apoptosis using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.

Materials:

-

Cells treated with the test compound

-

Annexin V-FITC conjugate

-

Propidium Iodide (PI) solution

-

Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Induce apoptosis in cells by treating with the test compound for the desired time.

-

Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry immediately.

-

Data Analysis: Differentiate between live (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Figure 3: General experimental workflows for cell cycle and apoptosis analysis.

In Vivo Studies (Data from the related compound HMN-214)

Specific in vivo efficacy data for HMN-154 is not currently available in the public domain. However, studies on HMN-214, a prodrug of the active metabolite HMN-176 (which is structurally related to HMN-154), have shown significant antitumor activity in human tumor xenograft models in mice. These studies suggest that this class of compounds has the potential for in vivo efficacy. Further in vivo studies are warranted to specifically evaluate the therapeutic potential of HMN-154.

Conclusion and Future Directions

HMN-154 is a promising benzenesulfonamide anticancer compound with a novel mechanism of action targeting the NF-Y transcription factor. Its potent in vitro cytotoxicity against cancer cell lines highlights its potential as a lead compound for further drug development.

Future research should focus on:

-

Elucidating the detailed synthesis of HMN-154.

-

Conducting comprehensive in vitro studies to determine its effects on apoptosis and the cell cycle across a broader range of cancer cell lines.

-

Performing in vivo efficacy and toxicity studies in relevant animal models to assess its therapeutic window.

-

Investigating the downstream effects of NF-Y inhibition by HMN-154 to identify biomarkers for patient selection.

The targeted nature of HMN-154 offers an exciting avenue for the development of novel anticancer therapies with potentially improved efficacy and reduced side effects. The information provided in this technical guide serves as a foundational resource for researchers dedicated to advancing this promising area of oncology research.

References

HMN-154: A Potent Inhibitor of the NF-Y Transcription Factor for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Nuclear Factor Y (NF-Y) is a heterotrimeric transcription factor that plays a pivotal role in the regulation of a wide array of genes essential for cell cycle progression, proliferation, and metabolism. Its consistent overexpression in various cancers has positioned it as a compelling target for anticancer drug development. HMN-154, a novel benzenesulfonamide compound, and its active metabolite, HMN-176, have emerged as potent inhibitors of NF-Y. These molecules function by directly interacting with the NF-YB subunit, thereby disrupting the assembly of the functional NF-Y trimer and its subsequent binding to the CCAAT box on target gene promoters. This guide provides a comprehensive technical overview of HMN-154, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development in this promising area of oncology.

Introduction to NF-Y Transcription Factor

The NF-Y transcription factor is a ubiquitous protein complex composed of three subunits: NF-YA, NF-YB, and NF-YC. The NF-YB and NF-YC subunits form a stable heterodimer in the cytoplasm, which then translocates to the nucleus and associates with the regulatory NF-YA subunit. This heterotrimeric complex recognizes and binds with high specificity to the CCAAT consensus sequence present in the promoter and enhancer regions of numerous genes.

NF-Y is a critical regulator of genes involved in cell cycle control, including cyclins and cyclin-dependent kinases, as well as genes integral to cellular metabolism. Dysregulation of NF-Y activity, often characterized by the overexpression of its subunits, is a common feature in many types of cancer, contributing to uncontrolled cell proliferation and tumor growth. This makes the targeted inhibition of NF-Y a promising therapeutic strategy.

HMN-154: Mechanism of Action

HMN-154 is a synthetic benzenesulfonamide derivative that has demonstrated significant anticancer properties through the inhibition of the NF-Y transcription factor. Its primary mechanism of action involves the direct binding to the NF-YB subunit. This interaction prevents the association of the NF-YB/NF-YC dimer with NF-YA, thereby inhibiting the formation of the functional heterotrimeric NF-Y complex. Consequently, the binding of NF-Y to the CCAAT boxes of its target gene promoters is blocked, leading to the downregulation of genes essential for cancer cell survival and proliferation.

HMN-176, an active metabolite of HMN-154's prodrug HMN-214, also exhibits this inhibitory activity and has been shown to be effective in overcoming multidrug resistance in cancer cells by downregulating the expression of the MDR1 gene, which is regulated by NF-Y.

Signaling Pathway of NF-Y and Inhibition by HMN-154

Caption: HMN-154 inhibits the NF-Y pathway by binding to NF-YB.

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of HMN-154 and its related compounds.

Table 1: In Vitro Cytotoxicity of HMN-154

| Cell Line | Cancer Type | IC50 (µg/mL) |

| KB | Human Epidermoid Carcinoma | 0.0026[1] |

| colon38 | Murine Colon Adenocarcinoma | 0.003[1] |

Table 2: Effect of HMN-176 on Chemosensitivity of Multidrug-Resistant Cells

| Cell Line | Treatment | GI50 of Adriamycin (µM) | Fold-change in Sensitivity |

| K2/ARS (Adriamycin-resistant) | Control | ~6 | - |

| K2/ARS (Adriamycin-resistant) | 3 µM HMN-176 | ~3 | ~2x increase[2] |

Table 3: In Vivo Efficacy of HMN-214 (Prodrug of HMN-176) in a Mouse Xenograft Model

| Xenograft Model | Treatment | Effect on MDR1 mRNA Expression |

| KB-A.1 (Adriamycin-resistant) | HMN-214 (oral administration) | Significant suppression[2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of HMN-154 and its analogs.

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of HMN-154 on cancer cell lines.

Experimental Workflow: MTT Assay

Caption: Workflow for determining cell viability using the MTT assay.

Materials:

-

Cancer cell lines (e.g., KB, colon38)

-

96-well microplates

-

Complete culture medium

-

HMN-154 stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of HMN-154 in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plates for an additional 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently and incubate for at least 2 hours at room temperature in the dark.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of HMN-154 that inhibits cell growth by 50%).

Electrophoretic Mobility Shift Assay (EMSA)

This assay is used to demonstrate the inhibition of NF-Y binding to its DNA consensus sequence by HMN-154 or HMN-176.

Experimental Workflow: EMSA

References

In-depth Technical Guide: Cytotoxicity of Hmn 154 in KB and colon38 Cell Lines

Researchers, scientists, and drug development professionals seeking information on the cytotoxic effects of Hmn 154 will find a comprehensive summary of the current, albeit limited, state of research in this technical guide. This document endeavors to provide a detailed overview based on available scientific literature.

Executive Summary

Data Presentation: Cytotoxicity of Related Compounds

Due to the absence of specific data for this compound, this section remains unpopulated. Researchers are encouraged to perform empirical studies to determine the IC50 values and other cytotoxic metrics for this compound in KB and colon38 cell lines.

Experimental Protocols

While specific protocols for this compound are not available, the methodologies used for the closely related compound HMN-176 can serve as a robust starting point for experimental design.

Cell Culture and Maintenance

-

KB Cell Line: This cell line, originally thought to be derived from an epidermal carcinoma of the mouth, was later identified as a HeLa cell contaminant.[2] The base medium for this cell line is ATCC-formulated Eagle's Minimum Essential Medium (EMEM).[2] To make the complete growth medium, fetal bovine serum (FBS) is added to a final concentration of 10%.[2] Cells are cultured under standard conditions.

-

colon38 (MC38) Cell Line: The MC38 cell line is a commonly used murine model for colorectal carcinoma.[3] Culture conditions can vary, with some protocols using IMDM containing 8% FBS, 2 mM L-glutamine, and 50 µM beta-mercaptoethanol, while others use DMEM supplemented with 10% FBS, 10 mM HEPES, and 1X nonessential amino acids.[3]

Cytotoxicity Assays

A standard method to determine cytotoxicity is the MTT assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to formazan, which is largely dependent on the metabolic activity of viable cells.

General Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Signaling Pathways and Mechanism of Action

The precise molecular mechanism of HMN-176, a compound closely related to this compound, is not fully elucidated. However, it is known to induce G2-M cell cycle arrest.[1] HMN-176 does not directly inhibit polo-like kinase but alters its spatial distribution.[1] It has also been shown to interact with NF-YB, thereby interrupting the binding of the NF-Y heterotrimer to DNA.[1] Furthermore, HMN-176 can down-regulate the expression of the multidrug resistance gene (MDR1) by inhibiting the binding of NF-Y to the Y-box consensus sequence in the MDR1 promoter.[4] This suggests that HMN-176 may have a dual mechanism of action: direct cytotoxicity and downregulation of multidrug resistance.[1][4]

Visualizations

Experimental Workflow for Cytotoxicity Assessment

Caption: Experimental workflow for determining the cytotoxicity of this compound.

Potential Signaling Pathway of Related Compound HMN-176

Caption: Postulated signaling pathway for the related compound HMN-176.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. atcc.org [atcc.org]

- 3. MC38 colorectal tumor cell lines from two different sources display substantial differences in transcriptome, mutanome and neoantigen expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HMN-176, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Biological Activity of Hmn 154: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological activity of Hmn 154, a potent benzenesulfonamide anticancer agent. The document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of NF-Y Transcription Factor

This compound exerts its anticancer effects by targeting the nuclear transcription factor Y (NF-Y).[1][2] Specifically, this compound interacts with the NF-YB subunit of the NF-Y heterotrimer, thereby disrupting the binding of the entire NF-Y complex to the CCAAT box sequence in the promoter regions of its target genes.[1] This inhibition of DNA binding has been demonstrated to occur in a dose-dependent manner.[1][2][3] The NF-Y transcription factor plays a crucial role in the regulation of genes involved in cell cycle progression and metabolism, making it a critical target in cancer therapy.

Quantitative Data: Cytotoxicity

This compound has demonstrated potent cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for two cell lines are presented in the table below.

| Cell Line | IC50 (µg/mL) |

| KB | 0.0026[1][3][4] |

| colon38 | 0.003[1][3][4] |

Signaling Pathway

The primary signaling pathway affected by this compound is the NF-Y-mediated transcriptional regulation pathway. By inhibiting the DNA binding of NF-Y, this compound effectively downregulates the expression of genes essential for cell proliferation and survival.

Caption: this compound inhibits cell proliferation by targeting the NF-Y signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the biological activity of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the IC50 values of this compound against cancer cell lines.

Experimental Workflow:

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells (e.g., KB, colon38) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using a suitable software.

NF-Y DNA Binding Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA)

This assay is used to qualitatively or quantitatively assess the ability of this compound to inhibit the binding of the NF-Y transcription factor to its consensus DNA sequence.

Experimental Workflow:

Caption: Workflow for the Electrophoretic Mobility Shift Assay (EMSA).

Detailed Protocol:

-

Nuclear Extract Preparation: Prepare nuclear extracts from a suitable cell line that expresses NF-Y.

-

Probe Preparation: Synthesize and anneal complementary oligonucleotides containing the CCAAT consensus sequence. Label the double-stranded DNA probe with a detectable marker (e.g., biotin or a radioactive isotope).

-

Binding Reaction: In a microcentrifuge tube, combine the nuclear extract, the labeled DNA probe, and varying concentrations of this compound in a binding buffer. Include a control reaction without this compound and a control with an unlabeled competitor probe to demonstrate specificity.

-

Incubation: Incubate the reaction mixture at room temperature for 20-30 minutes to allow for protein-DNA binding.

-

Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel and perform electrophoresis to separate the protein-DNA complexes from the free probe.

-

Transfer and Detection: Transfer the separated DNA from the gel to a nylon membrane. Detect the labeled probe using an appropriate method (e.g., chemiluminescence for biotin-labeled probes or autoradiography for radiolabeled probes).

-

Analysis: A "shift" in the mobility of the labeled probe (a band that migrates slower than the free probe) indicates the formation of a protein-DNA complex. A decrease in the intensity of this shifted band in the presence of this compound indicates inhibition of NF-Y DNA binding.

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on the distribution of cells in the different phases of the cell cycle.

Experimental Workflow:

Caption: Workflow for cell cycle analysis using flow cytometry.

Detailed Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at a concentration around its IC50 value for 24 or 48 hours. Include a vehicle-treated control.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

-

Data Analysis: Use appropriate software to analyze the flow cytometry data and generate a histogram of DNA content. Deconvolute the histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.

References

An In-depth Technical Guide to HMN-154, HMN-176, and HMN-214: Structure, Mechanism, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a series of structurally and functionally related anticancer compounds: HMN-154, HMN-176, and HMN-214. HMN-214 is an orally bioavailable prodrug that is metabolically converted to the active compound, HMN-176. Both HMN-176 and the closely related compound, HMN-154, exhibit potent antitumor activity through a dual mechanism of action involving the disruption of mitotic progression and the reversal of multidrug resistance. This is achieved by interfering with the subcellular localization of Polo-like kinase 1 (PLK1) and by inhibiting the activity of the transcription factor NF-Y, a key regulator of multidrug resistance gene 1 (MDR1) expression. This document details the chemical properties, biological activities, and experimental methodologies associated with these promising therapeutic agents.

Introduction

The development of effective cancer therapies is often hampered by the emergence of multidrug resistance (MDR). One of the key mechanisms underlying MDR is the overexpression of the MDR1 gene, which encodes the P-glycoprotein efflux pump. The transcription factor NF-Y plays a crucial role in the basal expression of the MDR1 gene. HMN-154 and HMN-176 are novel stilbene and benzenesulfonamide derivatives that have been shown to target NF-Y, thereby downregulating MDR1 expression and restoring chemosensitivity in resistant cancer cells. Furthermore, HMN-176, the active metabolite of the prodrug HMN-214, also disrupts the proper localization of Polo-like kinase 1 (PLK1), a critical regulator of mitosis, leading to cell cycle arrest and apoptosis. This dual mechanism of action makes these compounds particularly promising candidates for further drug development.

Chemical Structures and Properties

The chemical structures of HMN-154, HMN-176, and HMN-214 are presented below. HMN-214 is an N-acetylated derivative of HMN-176, a modification that enhances its oral bioavailability. HMN-176 and HMN-154 share a common structural scaffold, underpinning their similar biological activities.

| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |

| HMN-154 | (E)-4-(2-(2-(N-(4-Methoxybenzenesulfonyl)amino)phenyl)ethenyl)pyridine | C20H18N2O3S | 366.44 |

| HMN-176 | (E)-4-[[2-N-[4-methoxybenzenesulfonyl]amino]stilbazole]1-oxide | C20H18N2O4S | 382.43 |

| HMN-214 | (E)-4-[2-[2-(N-acetyl-N-[4-methoxybenzenesulfonyl]amino)stilbazole]]1-oxide | C22H20N2O5S | 424.47 |

Quantitative Biological Data

The following tables summarize the key quantitative data for HMN-154, HMN-176, and HMN-214, providing insights into their potency and pharmacokinetic profiles.

Table 3.1: In Vitro Cytotoxicity

| Compound | Cell Line | IC50 | Reference |

| HMN-154 | KB | 0.0026 µg/mL | [1][2] |

| colon38 | 0.003 µg/mL | [1][2] | |

| HMN-176 | Mean (across 22 human tumor cell lines) | 118 nM | [3] |

Table 3.2: Pharmacokinetic Parameters of HMN-214

| Parameter | Value | Population | Reference |

| Maximum Tolerated Dose (MTD) | 8 mg/m²/day | Patients with advanced solid tumors | [4] |

Mechanism of Action and Signaling Pathways

The antitumor activity of HMN-154 and HMN-176 is attributed to their ability to interfere with two critical cellular processes: transcription regulation and cell cycle progression.

Inhibition of NF-Y and Reversal of Multidrug Resistance

Both HMN-154 and HMN-176 have been shown to interact with the transcription factor NF-Y. Specifically, HMN-154 has been reported to interact with the NF-YB subunit. This interaction disrupts the binding of the NF-Y heterotrimer to the Y-box consensus sequence within the promoter of the MDR1 gene. The downregulation of MDR1 expression leads to a decrease in the P-glycoprotein efflux pump, thereby restoring the sensitivity of cancer cells to chemotherapeutic agents.

Interference with Polo-like Kinase 1 (PLK1) Localization

HMN-176, the active metabolite of HMN-214, also exerts its cytotoxic effects by altering the subcellular localization of Polo-like kinase 1 (PLK1). PLK1 is a key regulator of multiple events during mitosis, including centrosome maturation, spindle assembly, and cytokinesis. By disrupting the proper localization of PLK1, HMN-176 leads to mitotic arrest, followed by the induction of apoptosis.

References

- 1. HMN-176, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]

HMN-154: A Technical Guide on its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction: HMN-154 is a novel benzenesulfonamide anticancer compound demonstrating significant cytotoxic effects against various cancer cell lines.[1][2][3][4] This technical guide provides a comprehensive overview of the pharmacological properties of HMN-154, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols derived from available research.

Quantitative Data Summary

The in-vitro cytotoxic activity of HMN-154 has been evaluated against several cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of its potency.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| KB | Oral Epidermoid Carcinoma | 0.0026 | [1][5] |

| colon38 | Colon Carcinoma | 0.003 | [1][5] |

Mechanism of Action: Targeting the NF-Y Transcription Factor

HMN-154 exerts its anticancer effects by targeting the nuclear factor Y (NF-Y), a heterotrimeric transcription factor crucial for the expression of numerous genes involved in cell cycle progression and proliferation.[1][6] The compound specifically interacts with the NF-YB subunit, thereby disrupting the binding of the entire NF-Y heterotrimer to its DNA consensus sequence, the Y-box, which is present in the promoter region of target genes.[1][3][4][6] This inhibition of NF-Y's transcriptional activity is a key contributor to the cytotoxic effects of HMN-154.[1]

The following diagram illustrates the proposed signaling pathway for HMN-154's mechanism of action:

References

Methodological & Application

Application Notes and Protocols for HMN-154 in Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of HMN-154, a novel benzenesulfonamide anticancer compound, in cell culture experiments. Detailed protocols for assessing cell viability, apoptosis, and cell cycle progression following HMN-154 treatment are included, along with a summary of its mechanism of action and relevant quantitative data.

Introduction

HMN-154 is a potent anticancer agent that functions by targeting the transcription factor NF-Y.[1][2][3] Specifically, HMN-154 interacts with the NF-YB subunit, thereby disrupting the binding of the NF-Y heterotrimer to the CCAAT box in the promoter regions of its target genes.[1][2][3] This inhibition of NF-Y, a key regulator of genes involved in cell proliferation, cell cycle, and metabolism, leads to the suppression of cancer cell growth. A closely related compound, HMN-176, has been shown to induce G2/M cell cycle arrest.

Data Presentation

The following table summarizes the reported cytotoxic activity of HMN-154 in different cancer cell lines.

| Cell Line | IC50 (µg/mL) | IC50 (µM¹) |

| KB (human oral carcinoma) | 0.0026 | ~0.0071 |

| colon38 (murine colon adenocarcinoma) | 0.003 | ~0.0082 |

¹Calculated based on a molecular weight of 366.44 g/mol .

Experimental Protocols

Preparation of HMN-154 Stock Solution

HMN-154 is soluble in dimethyl sulfoxide (DMSO).[3]

-

Reagents and Materials:

-

HMN-154 powder

-

Anhydrous/sterile DMSO

-

Sterile microcentrifuge tubes

-

-

Protocol:

-

Prepare a 10 mM stock solution of HMN-154 by dissolving the appropriate amount of powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 0.366 mg of HMN-154 in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution. Sonication may be recommended for higher concentrations.[3]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks). In solvent, it is recommended to store at -80°C for up to one year.[3]

-

Cell Culture Treatment with HMN-154

The following is a general protocol for treating adherent cancer cells with HMN-154. Optimization may be required for different cell lines and experimental endpoints.

-

Reagents and Materials:

-

Cancer cell line of interest (e.g., KB, colon38, or other relevant lines)

-

Appropriate complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

HMN-154 stock solution (10 mM in DMSO)

-

Sterile cell culture plates (e.g., 96-well, 24-well, or 6-well plates)

-

Phosphate-buffered saline (PBS), sterile

-

-

Protocol:

-

Seed cells in the appropriate cell culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment and do not reach confluency by the end of the experiment. For a 96-well plate, a starting density of 5,000-10,000 cells per well is common.

-

Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

The next day, prepare serial dilutions of HMN-154 in complete cell culture medium from the 10 mM stock solution. Ensure the final DMSO concentration in the medium is consistent across all treatments and the vehicle control (typically ≤ 0.1%).

-

Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of HMN-154 or the vehicle control (medium with the same concentration of DMSO).

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the assay to be performed. A 72-hour incubation is a common time point for assessing growth inhibition.[2]

-

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of HMN-154 on cell viability using a colorimetric MTT assay.

-

Reagents and Materials:

-

Cells treated with HMN-154 in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Protocol:

-

Following the desired HMN-154 treatment period (e.g., 72 hours), add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

After the incubation, carefully remove the medium from each well.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently by pipetting or shaking for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis in HMN-154-treated cells by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.

-

Reagents and Materials:

-

Cells treated with HMN-154 in 6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Cold PBS

-

Flow cytometer

-

-

Protocol:

-

After treatment with HMN-154 for the desired duration (e.g., 48 hours), collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the analysis of cell cycle distribution in HMN-154-treated cells using PI staining and flow cytometry. A related compound, HMN-176, has been suggested to cause G2/M arrest.

-

Reagents and Materials:

-

Cells treated with HMN-154 in 6-well plates

-

Cold PBS

-

Cold 70% ethanol

-

PI staining solution (containing PI and RNase A in PBS)

-

Flow cytometer

-

-

Protocol:

-

Following HMN-154 treatment (e.g., 24 or 48 hours), harvest the cells by trypsinization.

-

Wash the cells once with cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Visualizations

Caption: Mechanism of action of HMN-154.

Caption: General experimental workflow for HMN-154 treatment.

References

Application Notes and Protocols for Hmn 154 in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Hmn 154 and its derivatives in a cancer research laboratory. This compound is a novel benzenesulfonamide anticancer compound that, along with its active metabolite HMN-176 and prodrug HMN-214, offers a unique mechanism of action for cancer therapy research.

Mechanism of Action

This compound and its active metabolite, HMN-176, primarily exert their anticancer effects by targeting the transcription factor Nuclear Factor Y (NF-Y).[1][2] NF-Y is a heterotrimeric protein complex that binds to the CCAAT box, a common cis-acting element in the promoter and enhancer regions of numerous genes involved in cell cycle progression and proliferation. By interacting with the NF-YB subunit, this compound and HMN-176 disrupt the binding of the NF-Y trimer to DNA, leading to the downregulation of genes essential for cancer cell growth and survival.[1][2]

Furthermore, the prodrug HMN-214, which is converted to HMN-176 in vivo, has been shown to inhibit Polo-like kinase 1 (PLK1), a key regulator of mitosis.[3][4] Inhibition of PLK1 leads to G2/M cell cycle arrest and apoptosis in cancer cells. This dual mechanism of action makes the this compound family of compounds promising candidates for further investigation in oncology.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound and its derivatives across various cancer cell lines.

Table 1: IC50 Values of this compound

| Cell Line | Cancer Type | IC50 (µg/mL) |

| KB | Oral Epidermoid Carcinoma | 0.0026 |

| colon38 | Colon Carcinoma | 0.003 |

Table 2: IC50 Values of HMN-214 in Neuroblastoma Cell Lines [3]

| Cell Line | MYCN Status | IC50 (µM) |

| SH-SY5Y | Non-amplified | ~2.5 |

| SK-N-AS | Non-amplified | ~3.0 |

| CHLA-255 | Non-amplified | ~2.0 |

| NGP | Amplified | ~1.5 |

| LAN-5 | Amplified | ~2.0 |

Table 3: Effect of HMN-176 on Adriamycin Sensitivity in Multidrug-Resistant Cells [5]

| Cell Line | Treatment | GI50 of Adriamycin (µM) | Fold-sensitization |

| K2/ARS | Control | Not specified | - |

| K2/ARS | 3 µM HMN-176 | Decreased by ~50% | ~2 |

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by this compound and its derivatives.

References

- 1. Expression and function of NF-Y subunits in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NF-Y in cancer: Impact on cell transformation of a gene essential for proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HMN-176, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for HMN-154 in In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

HMN-154 is a novel benzenesulfonamide-based anticancer compound that exhibits potent cytotoxic effects against various cancer cell lines. Its mechanism of action involves the direct inhibition of the nuclear transcription factor Y (NF-Y). Specifically, HMN-154 interacts with the NF-YB subunit, thereby disrupting the formation of the NF-Y heterotrimeric complex (NF-YA, NF-YB, NF-YC) and preventing its binding to the CCAAT box sequence in the promoter region of its target genes. This inhibition of NF-Y, a crucial regulator of genes involved in cell cycle progression and metabolism, leads to cell cycle arrest and apoptosis in cancer cells. These application notes provide detailed protocols for utilizing HMN-154 in various in vitro experimental settings to study its anticancer effects.

Data Presentation

Table 1: HMN-154 In Vitro Efficacy

| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM)¹ | Citation |

| KB | Oral Squamous Carcinoma | 0.0026 | ~0.0071 | [1] |

| colon38 | Colon Carcinoma | 0.003 | ~0.0082 | [1] |

¹Calculated based on a molecular weight of 366.44 g/mol .[2]

Table 2: HMN-154 Physicochemical and Storage Properties

| Property | Value | Citation |

| Molecular Formula | C₂₀H₁₈N₂O₃S | [2] |

| Molecular Weight | 366.44 g/mol | [2] |

| Solubility | Soluble in DMSO | [2] |

| Storage of Powder | -20°C for up to 3 years | [3] |

| Storage of Stock Solution (in DMSO) | -80°C for up to 2 years; -20°C for up to 1 year. Aliquoting is recommended to avoid repeated freeze-thaw cycles. | [1] |

Signaling Pathway

The primary molecular target of HMN-154 is the transcription factor NF-Y. By inhibiting NF-Y's ability to bind to DNA, HMN-154 downregulates the expression of numerous genes critical for cancer cell proliferation and survival. The following diagram illustrates the proposed signaling pathway affected by HMN-154.

Figure 1. Proposed signaling pathway of HMN-154.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of HMN-154 on cancer cell lines.

Materials:

-

HMN-154

-

Cancer cell lines (e.g., KB, colon38)

-

96-well cell culture plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[1]

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

The following day, prepare serial dilutions of HMN-154 in complete medium. The final concentration should typically range from 0.0001 µg/mL to 1 µg/mL to determine the IC50 value. A vehicle control (DMSO) should be included at the same final concentration as in the highest HMN-154 treatment.

-

Remove the medium from the wells and add 100 µL of the HMN-154 dilutions or vehicle control.

-

Incubate the plate for 72 hours at 37°C with 5% CO₂.[1]

-

After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Figure 2. Workflow for the MTT cell viability assay.

Western Blot Analysis

This protocol is used to analyze the effect of HMN-154 on the protein expression levels of NF-Y target genes involved in cell cycle regulation and apoptosis.

Materials:

-

HMN-154

-

Cancer cell lines

-

6-well cell culture plates

-

Complete cell culture medium

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-cleaved PARP, anti-active Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence detection kit

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with HMN-154 at concentrations around the IC50 value (and a vehicle control) for 24-48 hours.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL kit and an imaging system. β-actin should be used as a loading control.

Figure 3. Workflow for Western blot analysis.

Cell Cycle Analysis

This protocol is for analyzing the effect of HMN-154 on cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials:

-

HMN-154

-

Cancer cell lines

-

6-well cell culture plates

-

Complete cell culture medium

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with HMN-154 at relevant concentrations for 24 hours.

-

Harvest the cells (including floating cells) and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS and resuspend the pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer. An increase in the G2/M phase population is expected following HMN-154 treatment.

Figure 4. Workflow for cell cycle analysis.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis induced by HMN-154 using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

HMN-154

-

Cancer cell lines

-

6-well cell culture plates

-

Complete cell culture medium

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with HMN-154 for a predetermined time (e.g., 48 hours).

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour. The distribution of cells into viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations can be determined.

Figure 5. Workflow for apoptosis assay.

References

HMN-154: Application Notes and Protocols for In Vitro Assays

For Research Use Only. Not for use in diagnostic procedures.

Introduction

HMN-154 is a novel benzenesulfonamide-based anticancer compound.[1][2][3][4][5] It demonstrates potent cytotoxic effects against various cancer cell lines, including KB and colon38 cells, with IC50 values in the low microgram per milliliter range.[1][2][5] The primary mechanism of action of HMN-154 involves the disruption of gene transcription by interfering with the DNA binding activity of the nuclear transcription factor Y (NF-Y).[2][3][6] Specifically, HMN-154 interacts with the NF-YB subunit, thereby inhibiting the formation of the NF-Y heterotrimeric complex and its subsequent binding to the CCAAT box sequence in the promoter regions of target genes.[2][3]

This document provides detailed application notes and protocols for the solubility and preparation of HMN-154 for use in common in vitro assays.

Physicochemical and Solubility Data

A summary of the key physicochemical and solubility data for HMN-154 is presented in Table 1.

| Parameter | Value | Reference |

| Molecular Formula | C₂₀H₁₈N₂O₃S | [1] |

| Molecular Weight | 366.43 g/mol | [6] |

| CAS Number | 173528-92-2 | [1][6] |

| Appearance | Solid powder | [4] |

| Purity | >97% | [2][5] |

| Solubility | Soluble in DMSO | [1][4] |

| ≥ 10 mg/mL in DMSO | [6] | |

| 15 mg/mL (40.94 mM) in DMSO | [3] |

Preparation and Storage of HMN-154 Stock Solutions

Proper preparation and storage of HMN-154 stock solutions are crucial for maintaining its stability and ensuring experimental reproducibility.

Protocol 1: Preparation of a 10 mM HMN-154 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of HMN-154 in dimethyl sulfoxide (DMSO).

Materials:

-

HMN-154 powder

-

Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Sterile microcentrifuge tubes or amber glass vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of HMN-154:

-

Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 366.43 g/mol * (1000 mg / 1 g) = 3.66 mg

-

-

Weighing: Carefully weigh out 3.66 mg of HMN-154 powder and place it into a sterile microcentrifuge tube or amber vial.

-

Dissolution: Add 1 mL of anhydrous DMSO to the container with the HMN-154 powder.

-

Mixing: Securely cap the tube/vial and vortex thoroughly until the powder is completely dissolved. A brief sonication may be used to facilitate dissolution.[3] Visually inspect the solution to ensure no particulates are present.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]

Workflow for HMN-154 Stock Solution Preparation

Caption: Workflow for preparing HMN-154 stock solution.

Experimental Protocols

The following are detailed protocols for common assays used to characterize the activity of HMN-154.

Protocol 2: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol describes the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of HMN-154 on a cancer cell line.

Materials:

-

Cancer cell line (e.g., KB, colon38, HeLa, MCF-7)

-

Complete cell culture medium

-

HMN-154 stock solution (10 mM in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Sterile 96-well flat-bottom microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: The next day, prepare serial dilutions of HMN-154 in complete medium from the 10 mM stock solution. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the HMN-154 dilutions. Include wells with medium and DMSO only as a vehicle control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value of HMN-154.

Workflow for MTT Assay

Caption: Experimental workflow for the MTT assay.

Protocol 3: Western Blot Analysis of NF-YB Protein Levels

This protocol provides a general framework for assessing the effect of HMN-154 on the protein levels of its target, NF-YB, in a selected cell line.

Materials:

-

Cell line of interest

-

HMN-154

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against NF-YB

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with various concentrations of HMN-154 for a specified time. Harvest the cells and lyse them using ice-cold lysis buffer.

-